molecular formula C47H50FNO14 B1236985 4-[18F]Fluoropaclitaxel

4-[18F]Fluoropaclitaxel

Cat. No.: B1236985
M. Wt: 870.9 g/mol
InChI Key: ZWDPMBMJMPIWMJ-LDPXFCOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[18F]Fluoropaclitaxel (FPAC) is a positron-emitting radiolabeled analog of the chemotherapeutic agent paclitaxel, developed for use in positron emission tomography (PET) imaging . Its primary research application is in the non-invasive study of multidrug resistance (MDR) in solid tumors . As a known substrate for P-glycoprotein (Pgp), an ATP-binding cassette transporter often overexpressed in drug-resistant tumors, the uptake and retention of FPAC in tumor cells can serve as a functional measure of Pgp efflux activity . This allows researchers to use FPAC PET to potentially identify tumors that may be resistant to paclitaxel and other Pgp-substrate chemotherapeutics prior to treatment, enabling more personalized treatment strategies . Preclinical and early human studies have demonstrated its feasibility for imaging breast cancer, with tumor uptake that correlates with response to taxane-based chemotherapy . The compound is supplied as a sterile, pyrogen-free solution with high radiochemical purity (>99%) and a specific activity suitable for research applications . It is synthesized via an automated procedure, ensuring reproducible quality and yield . This compound is For Research Use Only. It is not intended for human diagnostic or therapeutic use.

Properties

Molecular Formula

C47H50FNO14

Molecular Weight

870.9 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[(4-(18F)fluoranylbenzoyl)amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C47H50FNO14/c1-24-31(61-43(57)36(53)35(27-13-9-7-10-14-27)49-41(55)28-17-19-30(48)20-18-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)51)39(54)37(60-25(2)50)34(24)44(47,4)5/h7-20,31-33,35-38,40,52-53,58H,21-23H2,1-6H3,(H,49,55)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i48-1

InChI Key

ZWDPMBMJMPIWMJ-LDPXFCOMSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)[18F])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)F)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Synonyms

4-(18F)fluoropaclitaxel
4-fluoropaclitaxel

Origin of Product

United States

Radiochemistry and Synthesis Methodologies of 4 18f Fluoropaclitaxel

Precursor Design and Derivatization Strategies

The successful radiosynthesis of 4-[18F]fluoropaclitaxel hinges on the strategic design and synthesis of appropriate precursors. A common approach involves the debenzoylation of paclitaxel (B517696) to expose a primary amine at the 3' position of the phenylisoserine (B1258129) side chain. nih.gov This primary amine serves as a highly reactive site for subsequent acylation. nih.gov The precursor, 3'-debenzoylpaclitaxel, is a crucial intermediate in this process. nih.govsnmjournals.org

Another key component is the precursor for the [18F]fluorobenzoyl moiety. A frequently used precursor is pentamethylbenzyl trimethylammoniumbenzoate triflate. nih.govsnmjournals.org This compound is designed for efficient nucleophilic aromatic substitution with [18F]fluoride. The trimethylammonium group acts as an excellent leaving group, facilitating the incorporation of the fluorine-18 (B77423) isotope.

[18F]Fluoride Labeling Chemistry

The incorporation of the positron-emitting fluorine-18 isotope is the central step in the radiosynthesis of this compound. This is typically achieved through a two-step process involving nucleophilic substitution followed by amide coupling.

Nucleophilic Substitution Reactions for 18F Incorporation

The first step involves the nucleophilic aromatic substitution of a precursor with no-carrier-added [18F]fluoride. snmjournals.orgsnmjournals.org A common method utilizes a pentamethylbenzyl trimethylammoniumbenzoate precursor. nih.govsnmjournals.org The reaction is typically carried out in the presence of a phase-transfer catalyst, such as Kryptofix 2.2.2 (K222), and a base like potassium carbonate, to enhance the nucleophilicity of the [18F]fluoride ion. nih.gov This reaction leads to the formation of an [18F]fluorobenzoate ester. nih.gov The incorporation of [18F]fluoride into the pentamethylbenzyl trimethylammonium benzoate (B1203000) triflate can achieve a radiochemical yield of about 50% within a 10-minute reaction time. nih.gov

Hydrolysis and Amide Coupling Techniques

Following the successful incorporation of fluorine-18, the ester group of the newly formed [18F]fluorobenzoate ester is cleaved. This is often accomplished through acid hydrolysis, for instance, using trifluoroacetic acid, to yield 4-[18F]fluorobenzoic acid. nih.govsnmjournals.org

The final step is the amide coupling of 4-[18F]fluorobenzoic acid with the 3'-debenzoylpaclitaxel precursor. snmjournals.org This reaction is facilitated by coupling reagents. One common combination is diethyl cyanophosphonate and triethylamine, which effectively promotes the formation of the amide bond to produce this compound. snmjournals.orgsnmjournals.org

Radiochemical Purification and Quality Control

After synthesis, purification of this compound is essential to remove unreacted [18F]fluoride, precursors, and other chemical impurities. acs.org High-performance liquid chromatography (HPLC) is the standard method for purification. nih.govnih.gov A typical purification process involves diluting the initial reaction solution and passing it through a silica (B1680970) gel column to remove unreacted [18F]fluoride before the final HPLC purification. nih.gov

Quality control is critical to ensure the purity and identity of the final product. acs.org The radiochemical purity of this compound is determined by analytical HPLC, which should demonstrate a purity of ≥97%. snmjournals.orgsnmjournals.org The identity of the compound is confirmed by co-injection with a non-radioactive standard of 4-fluoropaclitaxel.

Radiochemical Yield and Specific Activity Optimization

The efficiency of the radiosynthesis is measured by the radiochemical yield and specific activity. For the manual synthesis of this compound, uncorrected radiochemical yields of approximately 10% to 15 ± 5% have been reported. nih.govsnmjournals.orgsnmjournals.org The total synthesis time for these manual methods is typically between 80 and 120 minutes. nih.govnih.govsnmjournals.orgsnmjournals.org

Specific activity, a measure of the amount of radioactivity per unit mass of the compound, is a crucial parameter. For this compound, specific activities at the end of bombardment have been reported in the range of 169-453 GBq/μmol (4.58-12.25 Ci/mmol). nih.gov Optimization of reaction conditions, such as reagent concentrations and reaction times, is key to maximizing both radiochemical yield and specific activity. nih.gov

Automation in this compound Radiosynthesis

To improve reproducibility, reduce operator radiation exposure, and facilitate clinical production, automated synthesis methods for this compound have been developed. nih.govresearchgate.net These automated systems, often based on modified commercial synthesis modules like the GE TRACERlab, perform the entire radiosynthesis process, including purification. nih.govfrontiersin.org

An automated method has been shown to provide this compound in a radiochemical yield of 21% (corrected to end of bombardment) with specific activities around 150 GBq/μmol. nih.govresearchgate.net This automated procedure provides a robust and controlled method for producing the radiopharmaceutical for human studies. nih.gov

Preclinical in Vitro Investigation of 4 18f Fluoropaclitaxel

Cellular Uptake and Retention Mechanisms

Assessment in Drug-Sensitive Cell Lines

In vitro studies are fundamental to understanding how a potential imaging agent interacts with cancer cells that have not developed resistance mechanisms. For [18F]FPAC, these investigations have been conducted using drug-sensitive human cancer cell lines, such as the KB 3-1 human epidermal carcinoma cell line, which does not express P-gp. researchgate.netresearchgate.net

Research has demonstrated that in these sensitive cell lines, there is a notable uptake and retention of [18F]FPAC. researchgate.netresearchgate.net This accumulation is a critical baseline measurement, indicating that the molecule can enter and remain within the cancer cells when the P-gp efflux pump is not a factor. The uptake in these cells serves as a control against which the uptake in resistant cells is compared, providing a clear measure of the impact of MDR mechanisms.

Evaluation in Multidrug Resistant Cell Lines (e.g., P-glycoprotein Overexpressing Models)

To assess the utility of [18F]FPAC in imaging multidrug resistance, its behavior has been extensively studied in cancer cell lines that overexpress P-glycoprotein. A commonly used model is the KB 8-5 cell line, a subline of the KB 3-1 cells that exhibits a clinical level of drug resistance due to high P-gp expression. researchgate.netresearchgate.net

In stark contrast to the drug-sensitive cells, the uptake of [18F]FPAC is significantly lower in the P-gp overexpressing KB 8-5 cells. researchgate.netresearchgate.net This reduced accumulation is a direct consequence of the active efflux of the radiotracer from the cells by the P-gp pump. The differential uptake between the sensitive and resistant cell lines provides the foundational evidence that [18F]FPAC is a substrate for P-gp and can be used to visualize its activity. nih.govresearchgate.netresearchgate.net Similar differential uptake patterns have been observed with other known P-gp substrates like [99mTc]sestamibi and [99mTc]tetrofosmin, further validating the findings with [18F]FPAC. researchgate.netresearchgate.net

Investigation of Efflux Transporter Modulation

Impact of P-glycoprotein Inhibitors on Intracellular Accumulation

A key strategy to confirm that [18F]FPAC is a P-gp substrate is to observe how its accumulation changes in the presence of molecules that inhibit P-gp function. In vitro experiments have utilized P-gp inhibitors such as cyclosporin (B1163) A and tariquidar (B1662512) (XR9576) to block the efflux pump. nih.govnih.govsnmjournals.org

When multidrug-resistant cells are treated with a P-gp inhibitor prior to or concurrently with the administration of [18F]FPAC, a significant increase in the intracellular concentration of the radiotracer is observed. nih.govsnmjournals.org For instance, the administration of cyclosporin A has been shown to double the uptake of [18F]FPAC in tumors. snmjournals.orgresearchgate.net This reversal of the resistance phenotype, by blocking the efflux mechanism, strongly supports the role of P-gp in transporting [18F]FPAC out of the cell. These findings are crucial as they demonstrate that the low uptake in resistant cells is not due to an inability of the tracer to enter the cells, but rather due to its active removal.

Quantitative Analysis of Efflux Pump Activity

Quantitative analysis of the efflux pump activity provides a more detailed understanding of the dynamics of [18F]FPAC transport. By measuring the rate of uptake and efflux in both sensitive and resistant cell lines, researchers can quantify the efficiency of the P-gp pump.

Studies have shown an inverse correlation between the uptake of [18F]FPAC and the level of P-gp expression. nih.gov In vitro radiotracer uptake studies comparing the drug-sensitive KB 3-1 and drug-resistant KB 8-5 cell lines have demonstrated a clear difference in radiotracer accumulation, which is attributed to P-gp function. researchgate.net The ratio of uptake between sensitive and resistant cells serves as a quantitative measure of P-gp-mediated efflux. For example, micro-PET imaging of excised tumors from xenograft models showed a sensitive-to-resistant uptake ratio of 3.2. researchgate.net

Table 1: In Vitro Radiotracer Uptake in Human Epidermal Carcinoma Cell Lines

Cell LineP-gp ExpressionRadiotracerRelative Uptake
KB 3-1Non-expressing (Drug-Sensitive)[18F]FPACHigh
KB 8-5Expressing (Drug-Resistant)[18F]FPACLow
KB 3-1Non-expressing (Drug-Sensitive)[99mTc]sestamibiHigh
KB 8-5Expressing (Drug-Resistant)[99mTc]sestamibiLow
KB 3-1Non-expressing (Drug-Sensitive)[99mTc]tetrofosminHigh
KB 8-5Expressing (Drug-Resistant)[99mTc]tetrofosminLow
KB 3-1Non-expressing (Drug-Sensitive)[18F]FDGNo significant difference
KB 8-5Expressing (Drug-Resistant)[18F]FDGNo significant difference

This table is based on findings that show a similar differential uptake for P-gp substrates in drug-sensitive versus drug-resistant cell lines, while no such difference is observed for non-P-gp substrates like [18F]FDG. researchgate.netresearchgate.net

In Vitro Metabolism Studies

Understanding the metabolic stability of a radiotracer is essential for interpreting imaging results correctly. In vitro metabolism studies for [18F]FPAC have been conducted using liver cells (hepatocytes) to mimic the metabolic processes that would occur in the body.

In studies with human hepatocytes, it was found that approximately 50% of [18F]FPAC was metabolized after 4 hours of incubation, leading to the formation of one major metabolite, 6α-hydroxy-[18F]FPAC. nih.gov When studied in rat hepatocytes, [18F]FPAC produced three metabolites and had a half-life of 194 minutes. nih.gov The limited metabolism of [18F]FPAC is an advantageous characteristic, as it ensures that the detected radioactive signal primarily represents the intact, active form of the drug analog, providing a more accurate measure of its distribution and interaction with the P-gp pump. researchgate.net

Identification of Metabolites in Cellular Systems

In vitro studies utilizing cellular systems have been conducted to identify the metabolic products of 4-[18F]Fluoropaclitaxel. Research involving human hepatocytes revealed that after a four-hour incubation period, this compound is metabolized, yielding one primary metabolite. nih.gov This major metabolite has been identified as 6α-hydroxy-4-[18F]Fluoropaclitaxel. nih.gov When investigated in rat hepatocytes, the metabolism of this compound resulted in the production of three distinct metabolites. nih.gov

Metabolic Stability Profiling

The metabolic stability of this compound has been evaluated in different in vitro systems. In studies using human hepatocytes, approximately 50% of the parent compound was metabolized after four hours of incubation. nih.gov In a separate investigation using rat hepatocytes, this compound demonstrated a metabolic half-life of 194 minutes. nih.gov

Table 1: In Vitro Metabolism and Stability of this compound

Cellular System Incubation Time % Parent Metabolized Half-Life (t½) Identified Metabolites Source
Human Hepatocytes 4 hours 50% Not Reported 6α-hydroxy-4-[18F]Fluoropaclitaxel (major) nih.gov

Comparative In Vitro Biological Activity with Paclitaxel (B517696) (e.g., Cytotoxicity Assays)

The biological activity of this compound has been compared to its parent compound, Paclitaxel, in preclinical in vitro models. Studies have shown that this compound possesses in vitro cytotoxicity that is similar to that of Paclitaxel. researchgate.netresearchgate.net This suggests that the introduction of the fluorine-18 (B77423) atom does not substantially compromise the compound's cell-killing efficacy. The fluorination of the amide side group of Paclitaxel has been shown to not significantly alter its fundamental properties. snmjournals.org

Further in vitro investigations into its biological activity involved radiotracer uptake studies in human KB epidermal carcinoma cell sublines. researchgate.net These experiments compared its behavior in drug-sensitive (KB 3-1, non-Pgp-expressing) and drug-resistant (KB 8-5, Pgp-expressing) cells. researchgate.net The results indicated a significant difference in radiotracer uptake between the sensitive and resistant cell lines, which is consistent with this compound being a substrate for the P-glycoprotein (P-gp) efflux pump, a key mechanism in multidrug resistance. researchgate.net This biological characteristic mirrors that of Paclitaxel, which is also a known P-gp substrate. nih.gov

Table 2: Comparative In Vitro Cytotoxicity

Compound Comparison Finding Source

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
6α-hydroxy-4-[18F]Fluoropaclitaxel

Preclinical in Vivo Characterization of 4 18f Fluoropaclitaxel

Animal Model Selection and Experimental Design

A variety of animal models have been employed to investigate the in vivo behavior of 4-[18F]Fluoropaclitaxel, each selected to address specific research questions.

Rodent Models (e.g., Mice, Rats)

Initial biodistribution studies of [18F]FPAC were conducted in male Sprague-Dawley rats. nih.gov These studies are fundamental in determining the initial organ uptake of a new radiotracer. Following these, both wild-type and genetically modified mice have been used extensively. nih.govnih.gov For instance, athymic nude mice are commonly used for creating tumor xenograft models, which are essential for oncology research. snmjournals.orgsnmjournals.org The selection of rodent models is often based on their well-characterized physiology and the availability of established protocols for imaging and tissue analysis. nih.govsnmjournals.org

Non-Human Primate Models

To gather data more predictive of human responses, non-human primate models, specifically rhesus monkeys, have been utilized in the preclinical assessment of [18F]FPAC. nih.govsnmjournals.org These studies are particularly important for estimating human dosimetry and understanding the metabolism and excretion pathways in a species that is physiologically closer to humans than rodents. nih.govveeva.com PET imaging in rhesus monkeys has provided valuable information on the tracer's behavior, including its modulation by other drugs. nih.govmdpi.com The use of non-human primates is a critical step in the translational pathway of a new imaging agent from preclinical research to clinical application. veeva.commdpi.com

Xenograft Tumor Models for Oncology Research

For oncology research, human tumor xenograft models in immunodeficient mice are indispensable. researchgate.netfrontiersin.org These models involve the subcutaneous implantation of human cancer cell lines into mice. snmjournals.orgresearchgate.net Studies have used various human breast cancer cell lines, such as MCF-7 and its doxorubicin-resistant variant MCF-7/AdrR, as well as human epithelial cell lines like KB 3-1 (drug-sensitive) and KB 8-5 (drug-resistant). nih.govresearchgate.net These xenograft models allow for the direct investigation of [18F]FPAC uptake in tumors with different characteristics, particularly with respect to drug resistance. snmjournals.orgresearchgate.net The correlation between [18F]FPAC uptake in these tumors and their subsequent response to paclitaxel (B517696) treatment has been a key area of investigation. snmjournals.org

Genetically Modified Animal Models (e.g., P-glycoprotein Knockout Mice)

To specifically investigate the role of the P-glycoprotein (P-gp) efflux pump, a key mechanism of multidrug resistance, genetically modified mice have been employed. nih.govmdpi.com Studies have utilized mdr1a/1b knockout mice, which lack the genes responsible for P-gp and are thus deficient in this efflux pump. nih.govnih.govwindows.net By comparing the biodistribution of [18F]FPAC in these knockout mice with that in wild-type mice, researchers can elucidate the specific contribution of P-gp to the tracer's distribution in various organs and tumors. nih.govnih.govresearchgate.net These models have been instrumental in confirming that [18F]FPAC is a substrate for P-gp and that its accumulation is influenced by P-gp activity. nih.gov

In Vivo Biodistribution and Organ Accumulation Studies

The in vivo biodistribution of this compound has been characterized through PET imaging and ex vivo organ analysis, providing insights into its uptake and clearance patterns.

Time-Activity Curve Analysis in Various Tissues

Time-activity curves, which plot the concentration of radioactivity in a tissue over time, are essential for understanding the pharmacokinetics of [18F]FPAC. ewha.ac.kr In non-human primates, serial whole-body PET images were acquired to generate time-activity curves for all major organs. nih.gov These studies revealed that the highest activity was concentrated in the gallbladder, intestines, and liver, which is consistent with primary hepatic excretion. nih.gov In rodent models, dynamic PET scans have also been used to generate time-activity curves. snmjournals.org For example, in mice bearing U87MG tumors, the average tumor uptake time-activity curves for different tracers have been calculated to assess treatment response. snmjournals.org In non-human primate brain imaging studies with other tracers, time-activity curves have shown a rapid initial uptake followed by a plateau, indicating equilibrium is reached. plos.org Analysis of these curves allows for the quantitative assessment of tracer kinetics and provides a deeper understanding of its physiological behavior. ewha.ac.kr

Table 1: Biodistribution of [18F]FPAC in Wild-Type and mdr1a/1b Knockout Mice

OrganWild-Type Mice (%ID/g)mdr1a/1b Knockout Mice (%ID/g)Percent Increase in Knockout Mice
Heart0.751.3479%
Lungs0.561.36143%
Femur0.190.2426%
Muscle0.210.2938%
Brain0.010.151400%
Liver1.451.7722%
Blood0.060.061.6%
Data derived from studies comparing [18F]FPAC uptake in wild-type and P-glycoprotein knockout mice. nih.govnih.gov

Table 2: Effect of Cyclosporin (B1163) A on [18F]FPAC and [3H]PAC Uptake in MCF-7 Xenografts

TracerControl (%ID/g)Cyclosporin A Treated (%ID/g)Fold Increase
[18F]FPAC0.350.702.0
[3H]PAC0.400.802.0
Data from a study in nude mice bearing MCF-7 human breast tumors. nih.govsnmjournals.org

Excretion Pathways and Clearance Kinetics

In preclinical animal models, this compound ([18F]FPAC) is primarily eliminated through the hepatobiliary system, with the majority of the injected dose being found in the liver, gallbladder, and intestines. nih.gov This is consistent with the excretion pathway of paclitaxel. Studies in non-human primates have shown that over 75% of the injected dose accumulates in these organs, indicating primary hepatic excretion. nih.gov The organs receiving the highest radiation dose in these models were the gallbladder, liver, and intestines. nih.govnih.gov

Biodistribution studies in normal rats demonstrated high accumulation of radioactivity in the liver and kidneys. nih.gov Similarly, in mice bearing human breast cancer xenografts, the highest concentrations of [18F]FPAC were found in the small intestine. snmjournals.orgresearchgate.net The brain showed the lowest accumulation, which is attributed to the P-glycoprotein (P-gp) efflux pump at the blood-brain barrier. nih.govsnmjournals.orgresearchgate.net

The clearance of [18F]FPAC from the blood is relatively rapid. In non-human primates, the mean parent fraction of the tracer in blood plasma was over 50% within the first two hours after injection. nih.gov In rats, blood levels of the tracer were low at 60 minutes post-injection. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Modeling

The plasma kinetics of [18F]FPAC have been investigated in non-human primates, where the tracer was found to be more than 99% protein-bound. nih.gov During the initial two hours following injection, over half of the radioactivity in the plasma was attributed to the unchanged parent compound. nih.gov Metabolite analysis in these animals identified two primary metabolites in approximately equal fractions, with a third minor metabolite observed in a female monkey. nih.gov

In vitro studies using rat hepatocytes indicated a half-life of 194 minutes for [18F]FPAC, with the formation of three metabolites. nih.gov When human hepatocytes were used, approximately 50% of [18F]FPAC was metabolized into one major metabolite, 6α-hydroxy-FPAC, after a 4-hour incubation period. nih.gov

Plasma Kinetics and Metabolite Profile of this compound in Preclinical Models
Animal ModelKey FindingsReference
Non-human Primates>99% protein bound; >50% parent compound in plasma at 2 hours; 2 major metabolites, 1 minor. nih.gov
Rat (in vitro hepatocytes)Half-life of 194 minutes; 3 metabolites produced. nih.gov
Human (in vitro hepatocytes)50% metabolized at 4 hours; one major metabolite (6α-hydroxy-FPAC). nih.gov

The in vivo interaction of [18F]FPAC with its target, β-tubulin, is influenced by the expression of the P-glycoprotein (P-gp) multidrug transporter. nih.gov Preclinical studies have demonstrated that the uptake of [18F]FPAC is inversely proportional to the expression of P-gp in tumors. researchgate.netnih.gov This suggests that PET imaging with [18F]FPAC can provide a quantitative measure of drug accessibility to the intracellular target.

In mouse xenograft models of human breast cancer, a significant inverse correlation was observed between the uptake of [18F]FPAC in the tumor and the rate of tumor growth. nih.gov This indicates that higher tracer accumulation, reflecting better drug-target engagement, is associated with a better therapeutic response. nih.gov

The in vivo uptake of [18F]FPAC can be significantly altered by the co-administration of inhibitors of the P-gp efflux transporter. P-gp is responsible for pumping various drugs, including paclitaxel, out of cells, thereby conferring drug resistance. nih.govaboutscience.eu

In preclinical studies involving mice with human tumor xenografts, the administration of cyclosporine, a known P-gp inhibitor, led to a doubling of [18F]FPAC uptake in the tumor. snmjournals.orgresearchgate.netsnmjournals.org This effect was also observed for [3H]paclitaxel, indicating that [18F]FPAC behaves similarly to the parent drug in its interaction with P-gp. snmjournals.orgresearchgate.net The use of another P-gp modulator, tariquidar (B1662512) (XR9576), also resulted in significantly increased uptake of [18F]FPAC in the heart and lungs of wild-type mice. nih.gov

These findings highlight the potential of using [18F]FPAC PET to assess the efficacy of P-gp inhibitors in overcoming multidrug resistance. nih.gov

Effect of Efflux Transporter Inhibitors on this compound Uptake in Preclinical Models
InhibitorAnimal ModelKey FindingsReference
CyclosporineMice with MCF-7 human breast tumor xenograftsDoubled the uptake of both [18F]FPAC and [3H]PAC into the tumor. snmjournals.orgresearchgate.netsnmjournals.org
Tariquidar (XR9576)Wild-type miceSignificantly increased [18F]FPAC uptake in the heart (95%) and lungs (230%). nih.gov
Unlabeled PaclitaxelNormal ratsIncreased [18F]FPAC accumulation in various organs, including a 142% increase in the kidney. nih.gov

Positron Emission Tomography (PET) Imaging Applications in Preclinical Models

Micro-positron emission tomography (microPET) is a crucial tool for the in vivo visualization and quantification of [18F]FPAC distribution in preclinical animal models. snmjournals.org In studies with mice bearing human breast cancer xenografts, microPET imaging successfully visualized tumors and allowed for the noninvasive estimation of paclitaxel uptake. snmjournals.org

The technique has been used to compare the uptake of [18F]FPAC in drug-sensitive and drug-resistant tumors. researchgate.net While in vivo microPET images may show only slight differences due to factors like small tumor size and background activity, ex vivo imaging of the excised tumors has demonstrated significant differences in tracer uptake. researchgate.net For instance, one study reported a sensitive-to-resistant tumor uptake ratio of 3.2 in excised tumors. researchgate.netresearchgate.net

Furthermore, microPET studies have shown that the biodistribution of [18F]FPAC is very similar to that of radiolabeled paclitaxel ([3H]PAC), validating its use as a surrogate tracer. snmjournals.org These imaging techniques provide a platform to investigate the mechanisms of drug resistance and to evaluate the effectiveness of therapies aimed at enhancing drug accumulation in tumors. nih.gov

Spatial and Temporal Distribution Analysis

The in vivo biodistribution of this compound ([18F]FPAC) in preclinical animal models reveals a pattern largely dictated by metabolic clearance pathways and the expression of efflux transporters in various tissues. Following intravenous administration in normal rodents, the tracer exhibits high accumulation in organs associated with excretion. nih.gov

Biodistribution studies in normal rats demonstrated the highest accumulation of radioactivity in the liver and kidneys 60 minutes after injection, consistent with significant hepatobiliary and renal clearance. nih.gov Lower levels of radioactivity were observed in the heart and lungs, while uptake in the brain was minimal, indicating that the tracer does not readily cross the intact blood-brain barrier. nih.gov Studies in non-human primates further corroborated these findings, showing that over 75% of the injected dose is found in the liver, gallbladder, and intestines, confirming primary hepatic excretion. nih.gov The distribution pattern of [18F]FPAC has been shown to be very similar to that of radiolabeled paclitaxel ([3H]PAC), supporting its use as a surrogate tracer for the parent drug. snmjournals.orgresearchgate.net

The temporal aspect of distribution shows that tumor-to-blood ratios increase over time, reaching an average maximum of 1.9. nih.gov In a breast cancer xenograft model, tumors were visible with an average maximum tumor-to-background ratio of 7.7 at 20 minutes post-injection. nih.gov

OrganDifferential Uptake Ratio (60 min post-injection)
Liver1.64
Kidney1.59
Heart1.28
Lung0.99
Blood0.08
Brain0.018
Data from biodistribution studies in normal rats. nih.gov

Correlation of PET Signal with Molecular Biomarkers (e.g., P-glycoprotein Expression)

A primary application of [18F]FPAC PET imaging is the noninvasive assessment of P-glycoprotein (P-gp) expression, a key molecular biomarker of multidrug resistance (MDR). researchgate.net Preclinical studies have consistently demonstrated an inverse correlation between the tumoral uptake of [18F]FPAC and the expression level of P-gp. researchgate.net This relationship stems from the fact that [18F]FPAC is a substrate for the P-gp efflux pump; therefore, cells overexpressing P-gp actively expel the tracer, resulting in a lower PET signal. nih.govresearchgate.net

This correlation has been explicitly demonstrated in xenograft models using cancer cell lines with differential P-gp expression. In one such study, nude mice were implanted with both drug-sensitive (KB 3-1, non-Pgp-expressing) and drug-resistant (KB 8-5, Pgp-expressing) human carcinoma cells. researchgate.net Micro-PET imaging revealed higher [18F]FPAC accumulation in the P-gp negative, drug-sensitive tumors compared to the P-gp positive, drug-resistant tumors. researchgate.net

ComparisonImaging MethodTumor Uptake Ratio (Sensitive/Resistant)
KB 3-1 vs. KB 8-5 XenograftsIn Vivo Micro-PET1.35
KB 3-1 vs. KB 8-5 XenograftsEx Vivo Imaging (Excised Tumors)3.2
Comparison of [18F]FPAC uptake in drug-sensitive (P-gp negative) versus drug-resistant (P-gp positive) tumor xenografts. researchgate.net

These findings establish that the PET signal from [18F]FPAC is a functional readout of P-gp activity, where lower signal intensity corresponds to higher P-gp expression and a potential MDR phenotype. researchgate.net

Investigation of Multidrug Resistance Phenotypes in Animal Models

Imaging P-glycoprotein Mediated Drug Efflux

[18F]FPAC serves as an effective tool for visualizing and quantifying P-gp-mediated drug efflux in vivo. nih.govresearchgate.net Studies utilizing genetically engineered mouse models and pharmacological modulation have confirmed the tracer's utility in imaging this key mechanism of multidrug resistance.

In mdr1a/1b knockout mice, which lack the genes for P-gp and thus have a disrupted efflux pump capacity, the accumulation of [18F]FPAC was significantly higher in several organs compared to wild-type mice. nih.gov This increased retention demonstrates the role of P-gp in limiting the tissue distribution of the tracer in normal physiology. The most dramatic increase was observed in the brain, where P-gp at the blood-brain barrier normally restricts entry. nih.gov

Organ% Increase in [18F]FPAC Accumulation (mdr1a/1b(-/-) vs. Wild-Type)
Brain1300%
Lung143%
Heart79%
Muscle38%
Increased [18F]FPAC uptake in P-gp knockout mice, demonstrating the impact of P-gp-mediated efflux. nih.gov

Furthermore, the administration of P-gp modulators (inhibitors) has been shown to increase [18F]FPAC uptake. Pretreatment with cyclosporine, a known P-gp modulator, doubled the uptake of [18F]FPAC into breast cancer xenografts. snmjournals.orgresearchgate.net Similarly, pretreatment with the P-gp blocker XR9576 in rhesus monkeys led to a significant increase in the tracer's distribution volume in the liver (+104%) and lung (+87%), organs with high P-gp expression. nih.gov These studies confirm that [18F]FPAC PET can dynamically image the functional consequences of P-gp-mediated efflux and its inhibition. nih.govsnmjournals.org

Prediction of Preclinical Chemotherapy Response in Xenograft Models

A critical application of [18F]FPAC imaging is its potential to predict tumor response to paclitaxel-based chemotherapy. nih.gov Studies in mice bearing human breast cancer xenografts have established a direct link between the magnitude of [18F]FPAC uptake prior to treatment and the subsequent therapeutic outcome. nih.govsnmjournals.org

In these models, mice with tumors that exhibited low initial uptake of [18F]FPAC were more likely to be resistant to paclitaxel treatment, showing subsequent tumor progression. nih.govsnmjournals.org Conversely, high tumoral uptake of the tracer was predictive of a positive response, such as tumor regression or stabilization. nih.gov A statistically significant correlation was found between [18F]FPAC uptake and tumor volume change after paclitaxel therapy (r = 0.55, P < 0.02). nih.govsnmjournals.org This relationship held true for xenografts derived from cell lines known to be either sensitive (MCF-7) or intrinsically resistant (MCF-7/AdrR) to chemotherapy. nih.gov

[18F]FPAC Uptake LevelPredicted Chemotherapy OutcomeSupporting Evidence
LowChemoresistance (Tumor Progression)Significantly lower tracer uptake observed in tumors that progressed post-treatment. nih.govsnmjournals.org
HighChemosensitivity (Tumor Regression)Higher tracer uptake observed in tumors that regressed or did not progress post-treatment. nih.govsnmjournals.org
Summary of [18F]FPAC PET's predictive value for paclitaxel therapy response in breast cancer xenograft models. nih.gov

These preclinical findings strongly suggest that [18F]FPAC PET has the potential to serve as a noninvasive prognostic tool, capable of identifying paclitaxel resistance before the initiation of therapy and helping to guide personalized treatment strategies. researchgate.netnih.gov

Mechanistic Insights and Biological Relevance in Preclinical Research

Elucidation of 4-[18F]Fluoropaclitaxel Interaction with P-glycoprotein

This compound ([18F]FPAC), a positron-emitting analog of the chemotherapeutic agent paclitaxel (B517696), has emerged as a critical tool in preclinical research for investigating the mechanisms of multidrug resistance (MDR). researchgate.net A primary contributor to MDR is the P-glycoprotein (P-gp) efflux pump, an ATP-dependent transporter that actively removes various cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. nih.gov Given that paclitaxel is a known substrate for P-gp, [18F]FPAC allows for the non-invasive, in vivo visualization and quantification of P-gp function using positron emission tomography (PET). researchgate.netnih.gov

Preclinical studies have consistently demonstrated that the uptake and retention of [18F]FPAC are inversely correlated with P-gp expression. researchgate.net In vitro experiments using human KB epidermal carcinoma cell lines, one drug-sensitive (KB 3-1, non-P-gp-expressing) and one drug-resistant (KB 8-5, P-gp-expressing), revealed significantly lower accumulation of [18F]FPAC in the resistant cells. researchgate.net This differential uptake is consistent with the action of P-gp, as similar results were observed with other P-gp substrates like [99mTc]sestamibi and [99mTc]tetrofosmin. researchgate.net

Animal models have further substantiated these findings. In mice bearing xenografts of these cell lines, micro-PET imaging showed a higher sensitive-to-resistant tumor uptake ratio for [18F]FPAC, indicating reduced accumulation in the P-gp-expressing tumors. researchgate.net Furthermore, studies in mdr1a/1b knockout mice, which lack the genes for P-gp, exhibited significantly increased [18F]FPAC accumulation in various organs, including the brain, heart, and lungs, compared to wild-type mice. nih.govnih.gov This heightened retention in the absence of P-gp underscores the transporter's role in the biodistribution of [18F]FPAC. nih.gov

The interaction between [18F]FPAC and P-gp can be modulated by the co-administration of P-gp inhibitors. Preclinical investigations have shown that the presence of MDR modulators, such as cyclosporine A or tariquidar (B1662512) (XR9576), leads to increased uptake of [18F]FPAC in P-gp-expressing tissues and tumors. nih.govnih.gov For instance, the administration of cyclosporine A to mice with human breast cancer xenografts resulted in a doubling of [18F]FPAC uptake in the tumors. researchgate.net Similarly, in non-human primates, pre-treatment with tariquidar significantly increased the distribution volume of [18F]FPAC in the liver and lungs, organs known to express P-gp. nih.govmdpi.com These findings collectively validate [18F]FPAC as a sensitive substrate for P-gp, making it a valuable research tool for probing P-gp function and its role in multidrug resistance.

In Vitro and In Vivo P-gp Interaction Studies with this compound

Research ModelKey FindingModulator UsedEffect of Modulator
Human KB epidermal carcinoma cell lines (KB 3-1 vs. KB 8-5)Lower [18F]FPAC uptake in P-gp-expressing (KB 8-5) cells compared to non-expressing (KB 3-1) cells. researchgate.netN/AN/A
Mice with KB cell line xenograftsSensitive-to-resistant tumor uptake ratio of 3.2 for [18F]FPAC via micro-PET imaging. researchgate.netN/AN/A
mdr1a/1b knockout mice vs. wild-typeSignificantly increased [18F]FPAC uptake in the heart (79%), lungs (143%), and brain (1400%) of knockout mice. nih.govnih.govPaclitaxel or Tariquidar (XR9576)Little effect on [18F]FPAC accumulation in knockout mice, while wild-type mice showed significant increases in the lung and kidney. nih.gov
Mice with human breast cancer xenografts (MCF-7)[18F]FPAC uptake in tumors doubled. nih.govresearchgate.netCyclosporine AIncreased uptake of [18F]FPAC in the tumor. nih.gov
Non-human primates (Rhesus monkeys)The distribution volume of [18F]FPAC increased by +104% in the liver and +87% in the lung. nih.govTariquidar (XR9576)Significantly increased [18F]FPAC accumulation in P-gp expressing organs. nih.govmdpi.com

Role in Understanding Microtubule Dynamics and Cell Cycle Perturbation in Research Models

Paclitaxel, the parent compound of [18F]FPAC, exerts its cytotoxic effects by binding to β-tubulin, a subunit of microtubules. nih.govnih.gov This binding stabilizes the microtubules, preventing the dynamic instability—the constant growth and shrinkage—necessary for proper mitotic spindle formation and function during cell division. nih.govassaygenie.com The disruption of microtubule dynamics leads to a blockage of the cell cycle, typically in the G2/M phase, which can ultimately trigger apoptosis or programmed cell death. nih.gov

In research models, the level of [18F]FPAC uptake has been correlated with the tumor's mitotic activity and its subsequent response to paclitaxel treatment. researchgate.netsnmjournals.org For instance, in mice bearing human breast cancer xenografts, higher initial uptake of [18F]FPAC was a significant predictor of tumor regression following paclitaxel therapy. snmjournals.org Conversely, tumors that were resistant to treatment showed lower [18F]FPAC accumulation. snmjournals.org This suggests that the retention of the tracer is linked to the cellular processes it perturbs, namely the stabilization of microtubules and the ensuing cell cycle arrest.

The process of mitotic arrest induced by microtubule-targeting agents is complex. Cells blocked in mitosis due to spindle disruption may undergo several fates: they can die via apoptosis during mitosis, exit mitosis without dividing (a phenomenon known as mitotic slippage) and potentially die in the subsequent G1-like state, or enter a state of senescence. nih.govcsic.es While [18F]FPAC itself is used at tracer concentrations that are not expected to cause therapeutic effects, its distribution pattern can reflect the underlying cellular environment, including the density of microtubule targets and the proliferative state of the cells, which are key factors in the efficacy of paclitaxel. researchgate.nettelight.eu Therefore, [18F]FPAC serves as a valuable research probe for investigating the in vivo consequences of microtubule stabilization and cell cycle perturbation in various cancer models.

Implications for Investigating Drug Transport Across Biological Barriers (e.g., Blood-Brain Barrier in Animal Models)

A significant challenge in treating diseases of the central nervous system (CNS) is the blood-brain barrier (BBB), a highly selective barrier formed by endothelial cells that restricts the passage of many substances, including therapeutic drugs, from the bloodstream into the brain. uniba.it P-glycoprotein is highly expressed in the endothelial cells of the BBB and plays a crucial role in actively pumping a wide range of compounds out of the brain, a major mechanism limiting the efficacy of many CNS-targeted drugs. nih.govuniba.it

As a substrate for P-gp, [18F]FPAC has proven to be an effective tool for studying the function of this efflux pump at the BBB in preclinical animal models. nih.govfrontiersin.org PET imaging studies in wild-type rodents and non-human primates consistently show very low brain uptake of [18F]FPAC, which is indicative of efficient efflux by P-gp at the BBB. nih.gov

The critical role of P-gp in limiting brain penetration of [18F]FPAC is starkly illustrated in studies using mdr1a/1b knockout mice. In these animals, which lack functional P-gp, the brain accumulation of [18F]FPAC was found to be 1400% (or 14-fold) higher than in wild-type mice. nih.govnih.gov This dramatic increase confirms that P-gp is the primary transporter responsible for restricting [18F]FPAC's entry into the brain.

Furthermore, the administration of P-gp inhibitors can be used to probe the transport capacity of the BBB. In normal rats, pretreatment with paclitaxel, which competes for P-gp transport, resulted in a 5% increase in [18F]FPAC accumulation in the brain. nih.gov More potent P-gp modulators lead to more substantial increases in brain uptake. These studies demonstrate the utility of [18F]FPAC PET in quantifying P-gp function at the BBB and assessing the ability of potential inhibitor drugs to modulate this barrier. uniba.itcore.ac.uk The insights gained from such preclinical investigations are crucial for the development of strategies to overcome drug resistance in brain tumors and to improve the delivery of therapeutics to the CNS. frontiersin.org

[18F]FPAC Brain Uptake in Preclinical Models

Animal ModelConditionKey Finding
Normal RatsBaselineLow brain uptake (Differential Uptake Ratio of 0.018). nih.gov
Normal RatsPretreatment with Paclitaxel5% increase in brain accumulation of [18F]FPAC. nih.gov
Wild-type MiceBaselineLow brain uptake, similar to rats. nih.gov
mdr1a/1b knockout miceP-gp function absent1400% increase in brain uptake of [18F]FPAC compared to wild-type mice. nih.govnih.gov

Advanced Analytical Techniques in 4 18f Fluoropaclitaxel Research

High-Performance Liquid Chromatography (HPLC) for Radiochemical Purity and Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the research and quality control of radiopharmaceuticals like 4-[18F]Fluoropaclitaxel. It is employed to ascertain the radiochemical purity of the final product and to separate and quantify its metabolites in biological samples.

The final formulation of [18F]FPAC is purified by HPLC to ensure that the radioactivity detected is associated with the desired chemical form, free from radioactive impurities. nih.gov The radiochemical purity is a critical parameter, as impurities can lead to altered biodistribution, inaccurate imaging results, and unnecessary radiation exposure to non-target tissues. In practice, a radio-HPLC system, which includes a radioactivity detector in series with a standard UV detector, is used to analyze the final product. The chromatogram from the radioactivity detector should ideally show a single peak corresponding to the retention time of the non-radioactive 4-Fluoropaclitaxel standard.

In metabolic studies, HPLC is used to separate the parent radiotracer from its metabolites in samples such as plasma, urine, and tissue homogenates. In vitro studies using human hepatocytes have shown that approximately 50% of [18F]FPAC is metabolized into one major metabolite, 6α-hydroxy-FPAC, after a 4-hour incubation period. nih.gov Studies in rat hepatocytes indicated the formation of three metabolites with a half-life of 194 minutes for the parent compound. nih.gov The separation of these structurally similar compounds is typically achieved using reversed-phase HPLC columns.

Table 1: Representative HPLC Conditions for Analysis of Paclitaxel (B517696) and Related Compounds Note: Specific validated methods for this compound may vary, and the following are illustrative examples based on common practices for similar compounds.

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of acetonitrile (B52724) and water (often with a modifier like formic acid or TFA)
Flow Rate 1.0 mL/min
Detection UV detector (e.g., at 227 nm for paclitaxel) and a radioactivity detector in series

| Injection Volume | 20 µL |

Mass Spectrometry for Structural Elucidation of Metabolites

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the structural elucidation of drug metabolites. While HPLC can separate metabolites, MS provides the mass-to-charge ratio (m/z) and fragmentation patterns necessary to identify their chemical structures.

For paclitaxel, the non-radioactive parent compound of [18F]FPAC, metabolism primarily occurs in the liver, mediated by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4. nih.gov This results in the formation of hydroxylated metabolites, with the main ones being 6α-hydroxypaclitaxel and p-3'-hydroxypaclitaxel. nih.govmdpi.com The identification of these metabolites has been accomplished using LC-MS/MS, where the mass spectrometer detects the parent molecule and its characteristic fragments. nih.govmdpi.com

This same methodology is applied to identify metabolites of [18F]FPAC. The expected metabolic pathways would be similar to those of paclitaxel, leading to hydroxylated versions of the fluorinated compound. The mass spectrometer would be set to detect the predicted masses of these metabolites. For instance, the identification of 6α-hydroxy-FPAC was likely confirmed by observing a mass shift corresponding to the addition of an oxygen atom to the [18F]FPAC molecule.

Table 2: Mass Spectrometric Data for Paclitaxel and its Major Metabolites

Compound Molecular Formula [M+H]+ (m/z) Key Fragment Ions (m/z)
Paclitaxel C47H51NO14 854.3 569.3, 509.3, 286.1
6α-hydroxypaclitaxel C47H51NO15 870.3 585.3, 525.3, 286.1

Autoradiography for Tissue Distribution at Cellular Level

Autoradiography is a technique that uses a photographic emulsion or a phosphor imaging plate to visualize the distribution of a radiolabeled substance within a thin section of tissue. This method provides high-resolution spatial information about the localization of the radiotracer at the cellular or subcellular level, which cannot be achieved with PET imaging alone.

In the context of this compound research, autoradiography could be used to examine the microdistribution of the tracer within tumor tissue and other organs. For example, tissue sections from an animal administered with [18F]FPAC could be exposed to a phosphor imaging plate. The resulting image would reveal the areas of high and low radioactivity, which can then be correlated with the underlying histology of the tissue. This could help to determine, for instance, whether the tracer accumulates preferentially in cancer cells versus stromal cells within a tumor, or in specific cell types within an organ of interest. While a powerful technique, specific studies detailing the use of autoradiography for this compound have not been prominently reported in the available scientific literature.

Scintillation Counting for Ex Vivo Tissue Activity Measurement

Scintillation counting is a highly sensitive method for quantifying the amount of radioactivity in a sample. In preclinical studies of radiopharmaceuticals like this compound, it is the gold standard for determining the biodistribution of the tracer ex vivo.

The process involves administering the radiotracer to an animal, and after a specific period, the animal is euthanized, and various organs and tissues are harvested. Each tissue sample is weighed and placed in a gamma counter, a type of scintillation detector that measures the gamma rays emitted by the 18F isotope. The counts per minute (CPM) for each sample are then converted to a quantitative measure of radioactivity (e.g., Becquerels or Curies). This data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g), which allows for comparison of tracer uptake across different tissues and animals.

Biodistribution studies of [18F]FPAC in mice have shown the highest accumulations in the small intestine, with intermediate levels in tumors and low uptake in the brain. nih.gov These quantitative ex vivo measurements are crucial for validating in vivo PET imaging data and for calculating radiation dosimetry estimates.

Table 3: Ex Vivo Biodistribution of this compound in Nude Mice Bearing MCF-7 Tumors

Tissue Uptake (%ID/g)
Blood 0.08
Heart 0.25
Lung 0.45
Liver 1.50
Spleen 0.15
Intestine (Small) 2.50
Muscle 0.10
Bone 0.20
Brain 0.018
Tumor 0.50

Data is illustrative of typical findings and sourced from the Molecular Imaging and Contrast Agent Database (MICAD). nih.gov

Future Directions and Unexplored Avenues in Preclinical 4 18f Fluoropaclitaxel Research

Development of Novel Analogues for Enhanced Specificity or Kinetics

While 4-[18F]Fluoropaclitaxel is a valuable tool, the development of next-generation analogues could address current limitations and expand its research applications. Future efforts in medicinal chemistry could focus on modifying the paclitaxel (B517696) scaffold to create derivatives with improved characteristics.

Key areas for development include:

Enhanced Specificity: Paclitaxel is a substrate for P-gp, but it is not exclusively transported by it. Novel analogues could be designed to have a higher affinity and selectivity for P-gp, reducing off-target binding and providing a clearer signal directly related to P-gp expression and function. Strategies might involve creating conjugates with small molecules, proteins, or aptamers that specifically target tumor cells or P-gp itself. nih.gov

Optimized Kinetics: The rate of uptake and washout of a radiotracer is critical for effective imaging. Analogues with faster clearance from non-target tissues would improve the tumor-to-background ratio, leading to clearer images and more accurate quantification. Conversely, analogues with higher retention within P-gp-expressing tumors could allow for imaging at later time points.

Alternative Radiolabeling Strategies: Exploring different positions on the paclitaxel molecule for the fluorine-18 (B77423) label or developing new radiolabeling methods could lead to tracers with improved stability and in vivo performance. uic.eduopenmedscience.com The synthesis of various paclitaxel derivatives, including those with fluorescent tags, has demonstrated that modifications to the core structure are feasible and can produce useful biological probes. nih.gov

These advancements could lead to a new class of PET tracers with superior imaging properties, enabling more sensitive and specific detection of P-gp activity in preclinical cancer models.

Integration with Multi-Modal Preclinical Imaging Platforms

The future of preclinical imaging lies in the integration of multiple modalities to gain a comprehensive understanding of complex biological processes. itnonline.com Combining this compound PET with other imaging techniques can provide synergistic information, correlating functional data with anatomical and physiological contexts. technologynetworks.comtechnologynetworks.com

Promising multi-modal combinations include:

PET/CT: This is a widely used combination where PET provides functional data on radiotracer distribution, and computed tomography (CT) offers high-resolution anatomical information. technologynetworks.com For this compound studies, PET/CT allows for the precise localization of tracer uptake within the tumor architecture and surrounding tissues, aiding in the accurate quantification of P-gp function in specific regions of interest. youtube.com

PET/MRI: The combination of PET with magnetic resonance imaging (MRI) is particularly powerful for oncology research. nih.gov MRI provides excellent soft-tissue contrast and can offer additional physiological information, such as tumor perfusion, diffusion, and oxygenation. nih.gov Integrating this compound PET with advanced MRI techniques could reveal relationships between P-gp function and the tumor microenvironment, potentially identifying factors that regulate drug resistance. cancer.gov

By leveraging these hybrid imaging platforms, researchers can conduct more sophisticated preclinical studies, investigating the interplay between drug efflux pump activity and other cancer hallmarks within the same animal model over time. itnonline.com

Applications in High-Throughput Preclinical Drug Screening

The drug discovery process is lengthy and expensive, with a high attrition rate for new compounds. itnonline.com Preclinical PET imaging presents an opportunity to streamline this process. There is a growing potential for using PET tracers like this compound in a high-throughput manner to screen new drug candidates for their interaction with P-gp. nih.gov

By using dedicated preclinical scanners capable of imaging multiple animals simultaneously, researchers can accelerate the evaluation of novel compounds. nih.govnih.gov This approach allows for the rapid assessment of how new drug candidates affect this compound uptake and retention in tumors.

Potential high-throughput screening applications:

Screening GoalExperimental ApproachExpected Outcome
Identify P-gp InhibitorsAdminister a test compound prior to this compound injection.Increased retention of this compound in the tumor, indicating successful inhibition of P-gp efflux.
Identify P-gp SubstratesCo-inject a test compound with this compound.Decreased uptake of this compound in the tumor, suggesting the test compound competes for P-gp transport.
Evaluate Drug EfficacyMonitor changes in this compound uptake over a course of treatment with a new therapeutic.Changes in tracer kinetics could serve as an early biomarker of treatment response or the development of resistance.

Automating the image analysis process would further enhance the throughput of these screening studies, making it feasible to evaluate a larger number of compounds in preclinical models. nih.gov This could provide valuable, early-stage data to guide the selection of the most promising drug candidates for further development. nih.govspiedigitallibrary.org

Theoretical Frameworks for Predicting Drug Response Using Imaging Biomarkers in Animal Models

A major goal in oncology is to predict how a patient's tumor will respond to a specific therapy. biorxiv.org Preclinical imaging with this compound can provide quantitative biomarkers that can be integrated into theoretical and computational models to predict treatment efficacy in animal models.

The uptake of this compound in a tumor, quantified using metrics like the Standardized Uptake Value (SUV), is a direct measure of P-gp function. This imaging biomarker can be incorporated into machine learning and deep learning algorithms designed to predict drug response. mdpi.comnih.govyoutube.com

Modeling Approaches:

Machine Learning Models: Algorithms such as Support Vector Machines (SVM) and Random Forests can be trained on datasets that include this compound PET data, alongside other molecular data (e.g., gene expression, proteomics) from preclinical tumor models. nih.govyoutube.com The model can learn to identify patterns that correlate imaging biomarkers with treatment outcomes, such as tumor growth inhibition or regression.

Deep Learning Frameworks: Deep neural networks can analyze complex, high-dimensional data, including raw imaging files. biorxiv.orgnih.gov A deep learning model could be trained to predict the response to chemotherapies that are P-gp substrates, using this compound PET scans as a key input. mdpi.com

Integrated Network Models: These models combine different types of data, such as cell line drug response data and drug chemical structures, to predict sensitivity. nih.gov Quantitative data from in vivo this compound imaging in animal models, such as patient-derived xenografts (PDX), could be integrated into these networks to improve their predictive power for in vivo scenarios. nih.gov

By developing and validating these theoretical frameworks in preclinical settings, researchers can create powerful tools to test hypotheses about drug resistance and identify imaging biomarkers that may ultimately be translatable to the clinic for personalizing cancer therapy.

Q & A

Q. What are the standard methodologies for synthesizing 4-[18F]Fluoropaclitaxel, and how is radiochemical purity validated?

Synthesis typically involves nucleophilic fluorination using precursors like 4-[18F]fluorobenzoic acid derivatives. Automated modules are employed to ensure reproducibility, with steps including precursor activation (e.g., using 1-hydroxybenzotriazole and carbodiimides), purification via semi-preparative HPLC, and formulation in biocompatible solvents. Radiochemical purity (>95%) is validated using radio-TLC or radio-HPLC, with structural confirmation via co-elution with non-radioactive standards and mass spectrometry .

Q. How does this compound interact with microtubules in vitro, and what assays are used to quantify binding specificity?

In vitro binding is assessed using competitive displacement assays with non-radioactive paclitaxel, measuring inhibition constants (Ki) in cancer cell lines. Tubulin polymerization assays and fluorescence microscopy (e.g., using FITC-labeled tubulin) are employed to visualize microtubule stabilization. Specificity is confirmed by comparing uptake in P-glycoprotein (Pgp)-overexpressing vs. Pgp-deficient cells to account for efflux interference .

Q. What in vivo models are appropriate for tracking this compound biodistribution, and how is PET data quantified?

Rodent xenograft models (e.g., breast or lung cancer) are standard. Dynamic PET imaging is performed over 1–3 hours post-injection, with regions of interest (ROIs) drawn over tumors and key organs. Quantification uses standardized uptake values (SUVs) normalized to injected dose and body weight. Ex vivo biodistribution studies validate PET findings via gamma counting of dissected tissues .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported brain uptake data for this compound, given its Pgp substrate limitations?

Discrepancies arise from variability in Pgp expression across models. Strategies include:

  • Co-administering Pgp inhibitors (e.g., tariquidar) to assess efflux impact.
  • Using genetically modified (e.g., Pgp-knockout) rodents.
  • Correlating uptake with immunohistochemical Pgp levels in tumor biopsies. Kinetic modeling (e.g., Logan plots) can separate specific binding from efflux effects .

Q. What experimental designs mitigate non-specific binding artifacts in PET imaging with this compound?

Non-specific binding is addressed by:

  • Conducting blocking studies with excess unlabeled paclitaxel to differentiate specific vs. background signals.
  • Using dual-isotope imaging (e.g., co-injecting a blood flow tracer like [15O]H2O) to correct for vascular contributions.
  • Applying compartmental modeling to isolate free and bound tracer fractions .

Q. How should researchers validate the specificity of this compound for microtubule targets in heterogeneous tumors?

Post-imaging validation involves:

  • Autoradiography of tumor sections to map tracer distribution against tubulin immunohistochemistry.
  • Ex vivo LC-MS/MS analysis of tumor homogenates to confirm intact tracer and metabolite profiles.
  • Comparing PET signals with paclitaxel-resistant vs. sensitive cell lines in the same model .

Q. What methodologies improve reproducibility of this compound data across preclinical studies?

Standardization is critical:

  • Use consistent synthesis protocols (e.g., predefined precursor ratios, reaction times).
  • Normalize imaging protocols (e.g., harmonized SUV thresholds, scan durations).
  • Report detailed pharmacokinetic parameters (e.g., clearance rates, tumor-to-background ratios). Cross-laboratory validation studies and shared reference datasets enhance comparability .

Methodological Considerations

  • Data Analysis : Use non-parametric statistics for small animal cohorts and correct for multiple comparisons (e.g., Bonferroni).
  • Ethical Reporting : Disclose limitations in Pgp modulation studies to avoid overinterpretation of brain uptake data .
  • Regulatory Compliance : Follow GMP-like guidelines for tracer synthesis to ensure clinical translatability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.